

Application Notes and Protocols for Protein Labeling with BDP TMR NHS Ester

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Compound of Interest

Compound Name: BDP TMR amine

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Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, trafficking, interaction, and function.[1][2] BDP TMR (BODIPY-TMR) is a bright and photostable fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).[3] However, BDP TMR exhibits a significantly higher fluorescence quantum yield, making it an excellent choice for applications requiring high sensitivity.[3] This document provides a detailed protocol for the covalent labeling of proteins using BDP TMR N-hydroxysuccinimidyl (NHS) ester.

It is important to clarify the reactive chemistry for protein labeling. The user's query specified "**BDP TMR amine**," which contains a primary amine group. This functional group is not directly reactive with proteins. The correct reagent for labeling primary amines on proteins (such as the ϵ -amino group of lysine residues) is an amine-reactive derivative, most commonly the BDP TMR NHS ester.[4] This protocol will, therefore, focus on the use of BDP TMR NHS ester for protein conjugation.

Data Presentation

Table 1: Properties of BDP TMR NHS Ester

Property	Value	Reference
Excitation Maximum (λ_{ex})	~542 nm	
Emission Maximum (λ_{em})	~574 nm	
Molar Extinction Coefficient (ϵ)	~55,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.64 - 0.95	
Molecular Weight	Varies by linker (e.g., 608.5 g/mol for C6 linker)	
Solubility	Good in organic solvents (DMF, DMSO)	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	

Table 2: Recommended Starting Conditions for Protein Labeling

Parameter	Recommended Range	Notes
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio	5:1 to 20:1	This is a critical parameter that requires optimization for each protein. A starting point of an 8-fold molar excess is often recommended for mono-labeling.
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer	pH is crucial for the reaction.
Reaction pH	8.3 - 8.5	Balances amine reactivity and NHS ester hydrolysis.
Reaction Time	1 - 4 hours at Room Temperature or Overnight at 4°C	Longer incubation may be needed for reactions at lower pH.
Quenching Reagent	1 M Tris-HCl or Glycine, pH ~8.0	Optional step to stop the reaction.

Experimental Protocols

I. Preparation of Reagents

1. Protein Solution:

- Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.
- If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) before labeling.

2. BDP TMR NHS Ester Stock Solution:

- Allow the vial of BDP TMR NHS ester to equilibrate to room temperature before opening.

- Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The stock solution can be stored at -20°C for several weeks, protected from light and moisture.

II. Protein Labeling Procedure

- **Reaction Setup:** While gently vortexing the protein solution, slowly add the calculated volume of the BDP TMR NHS ester stock solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of an 8- to 15-fold molar excess of the dye can be used.
- **Incubation:** Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- **Quenching (Optional):** To terminate the reaction, add a quenching reagent such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.

III. Purification of the Labeled Protein

It is crucial to remove the unconjugated dye from the labeled protein. Gel filtration chromatography is the most common method for this separation.

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute in the first colored fraction.
- Collect the fractions and identify those containing the labeled protein by measuring the absorbance at 280 nm (for protein) and ~542 nm (for BDP TMR).

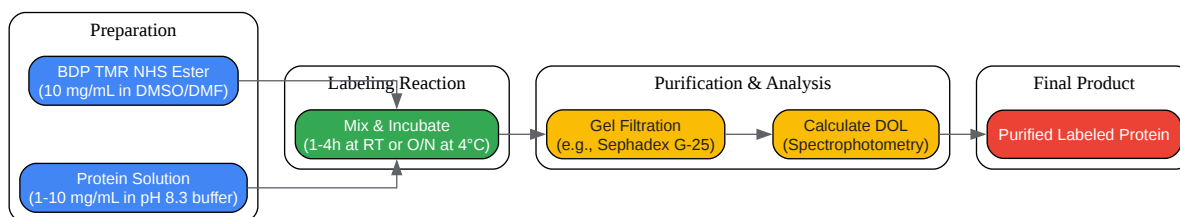
IV. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

- **Measure Absorbance:** Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of BDP TMR (~542 nm, A_{\max}). The protein solution may need to be diluted for accurate measurement.
- **Calculate Protein Concentration:**
 - First, correct the A_{280} for the absorbance of the dye at this wavelength: $A_{\text{corrected}} = A_{280} - (A_{\max} \times \text{CF})$ (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_{\max} . This value is often provided by the dye manufacturer).
 - Then, calculate the molar concentration of the protein: $[\text{Protein}] \text{ (M)} = A_{\text{corrected}} / \epsilon_{\text{protein}}$ (where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm).
- **Calculate Dye Concentration:** $[\text{Dye}] \text{ (M)} = A_{\max} / \epsilon_{\text{dye}}$ (where ϵ_{dye} is the molar extinction coefficient of BDP TMR at its λ_{\max} , ~55,000 $\text{cm}^{-1}\text{M}^{-1}$).
- **Calculate DOL:** $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

An optimal DOL will depend on the specific application and protein. Over-labeling can sometimes lead to fluorescence quenching or loss of protein function.

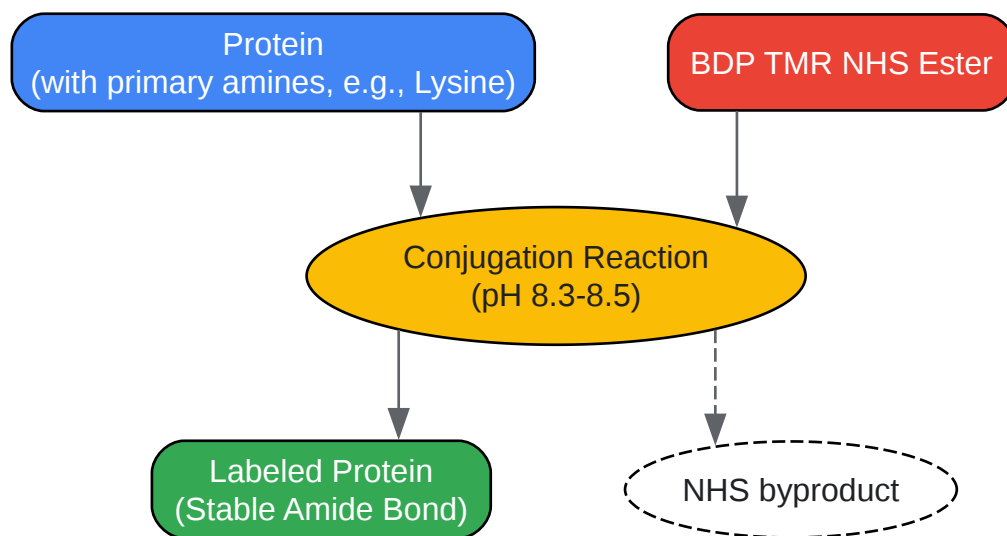
Visualization of Experimental Workflow



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Caption: Workflow for BDP TMR NHS ester protein labeling.

Logical Relationship of Labeling Chemistry



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Caption: Covalent bond formation in protein labeling.

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